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Compound of Interest

Compound Name: Benzo[c]chrysene

Cat. No.: B089444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for Benzo[c]chrysene (C₂₂H₁₄), a polycyclic aromatic hydrocarbon (PAH) of significant interest

in environmental science and toxicology. This document summarizes key quantitative data,

details relevant experimental protocols for thermochemical measurements, and visualizes the

metabolic activation pathway of Benzo[c]chrysene.

Core Thermochemical Data
Benzo[c]chrysene is a pentacyclic aromatic hydrocarbon with the molecular formula C₂₂H₁₄

and a molecular weight of 278.35 g/mol . A summary of its key thermochemical and related

physical properties is presented in the tables below. It is important to note that while some data

are derived from direct experimental measurements, a portion of the thermodynamic values for

complex PAHs like Benzo[c]chrysene are estimated from computational models or provided

for the isomer group.

Table 1: Fundamental Properties of Benzo[c]chrysene
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Property Value Source

Molecular Formula C₂₂H₁₄ --INVALID-LINK--

Molecular Weight 278.35 g/mol --INVALID-LINK--

CAS Registry Number 194-69-4 --INVALID-LINK--

Melting Point 125.4 °C --INVALID-LINK--

Enthalpy of Fusion (ΔfusH°) 22.7 kJ/mol at 298.5 K --INVALID-LINK--[1]

Table 2: Gas-Phase Thermochemical Data for Benzo[c]chrysene Isomer Group (C₂₂H₁₄) at

298.15 K

Thermochemical Property Value Source/Method

Standard Enthalpy of

Formation (ΔfH°gas)
329.7 kJ/mol

Estimated using the Benson

method[2]

Standard Entropy (S°gas) 539.0 J/mol·K
Estimated using the Benson

method[2]

Table 3: Gas-Phase Constant Pressure Heat Capacity (Cp,gas) of Benzo[c]chrysene at

Various Temperatures[3]
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Temperature (K) Cp,gas (J/mol·K)

50 57.95

100 93.35

150 135.49

200 183.55

273.15 259.01

298.15 284.9 ± 3.5

300 286.76

400 383.43

500 464.06

600 528.54

700 580.00

800 621.58

900 655.67

1000 683.95

1100 707.64

1200 727.63

1300 744.61

1400 759.12

1500 771.59

Note: The values for Cp,gas were calculated statistically using a force field approximation for

polycyclic aromatic hydrocarbons to estimate the needed vibrational frequencies.[3]
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Experimental Protocols for Thermochemical Data
Determination
The experimental determination of thermochemical data for PAHs like Benzo[c]chrysene
relies on established calorimetric and analytical techniques. The following sections outline the

methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb
Calorimetry
The standard enthalpy of formation of an organic compound is often determined indirectly from

its enthalpy of combustion, measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume

container (the "bomb") filled with excess oxygen under pressure. The heat released by the

combustion is absorbed by a surrounding water bath, and the temperature change of the water

is measured.

Experimental Workflow:
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Sample Preparation

Combustion

Measurement & Calculation

Weigh a precise mass
of Benzo[c]chrysene

Form a pellet of the sample

Place pellet in the sample cup

Attach a fuse wire of known length

Seal the bomb

Assemble Bomb

Pressurize with excess O₂

(typically 25-30 atm)

Immerse bomb in a known
volume of water in the calorimeter

Allow temperature to equilibrate

Ignite the sample via the fuse wire

Record temperature change of water

Heat Release

Correct for heat contributions from
fuse wire combustion and acid formation

Calculate the heat of combustion (ΔcH°)
using the heat capacity of the calorimeter

Calculate the standard enthalpy of formation (ΔfH°)
using Hess's Law
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Figure 1: Experimental workflow for bomb calorimetry.
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Key Steps:

Calibration: The heat capacity of the calorimeter system is determined by combusting a

standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[4]

Sample Preparation: A pellet of known mass (typically 0.7-1.0 g) of Benzo[c]chrysene is

prepared and placed in the sample holder within the bomb. A fuse wire of known length and

material is attached to the ignition circuit, with its end in contact with the sample.[5]

Assembly and Combustion: The bomb is sealed, purged of air, and filled with pure oxygen to

a pressure of approximately 25-30 atm. It is then submerged in a known quantity of water in

the calorimeter. After thermal equilibrium is reached, the sample is ignited by passing an

electric current through the fuse wire.[6]

Data Acquisition and Analysis: The temperature of the water is monitored before and after

combustion. The raw temperature change is corrected for heat exchange with the

surroundings and for the heat generated by the combustion of the fuse wire. The heat of

combustion at constant volume (ΔU) is calculated, which is then converted to the enthalpy of

combustion at constant pressure (ΔH). Finally, the standard enthalpy of formation is

calculated using Hess's law, with the known standard enthalpies of formation of CO₂ and

H₂O.

Determination of Enthalpy of Sublimation via Knudsen
Effusion Method
The Knudsen effusion method is used to determine the vapor pressure of a solid as a function

of temperature, from which the enthalpy of sublimation can be calculated.

Principle: A solid sample is placed in a thermostated cell with a small orifice. In a high vacuum,

molecules escape through the orifice, and the rate of mass loss is proportional to the vapor

pressure of the substance at that temperature.

Experimental Workflow:
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System Setup

Experiment

Calculation

Place Benzo[c]chrysene sample
in the Knudsen effusion cell

Place the cell in a high
vacuum chamber (e.g., 10⁻⁴ Pa)

Connect the cell to a
continuously recording microbalance

Heat the cell to a
specific isothermal temperature

Begin Measurement

Measure the rate of mass loss
(dm/dt) over time

Repeat at several different temperatures

Calculate vapor pressure (P) at each
temperature using the Knudsen equation

Data Analysis

Plot ln(P) versus 1/T

Determine the enthalpy of sublimation (ΔsubH°)
from the slope of the line (Clausius-Clapeyron equation)
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Figure 2: Workflow for the Knudsen effusion method.
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Key Steps:

Sample Preparation: The Benzo[c]chrysene sample is placed inside the effusion cell, which

has a small, precisely measured orifice.[7]

Measurement: The cell is placed in a high-vacuum chamber on a sensitive microbalance.

The cell is heated to a stable, known temperature. The mass of the cell is continuously

monitored to determine the rate of mass loss due to the effusion of vapor.[7]

Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of

mass loss using the Knudsen-Langmuir equation. A plot of ln(P) versus 1/T yields a straight

line with a slope of -ΔsubH°/R, where R is the gas constant. This relationship is derived from

the Clausius-Clapeyron equation.[7]

Metabolic Activation Pathway of Benzo[c]chrysene
Benzo[c]chrysene is a procarcinogen that requires metabolic activation to exert its biological

effects. This process involves its conversion to highly reactive diol epoxides, which can form

covalent adducts with DNA. A key feature of Benzo[c]chrysene is the presence of both a "bay

region" and a "fjord region," both of which can be sites of metabolic activation.

The metabolic pathway involves a series of enzymatic reactions, primarily mediated by

cytochrome P450 (CYP) enzymes and epoxide hydrolase. The formation of both bay-region

and fjord-region diol epoxides has been demonstrated in vivo.

Bay Region Activation

Fjord Region ActivationBenzo[c]chrysene

B[c]C-1,2-oxide
CYP450

B[c]C-9,10-oxide

CYP450

B[c]C-trans-1,2-dihydrodiol

Epoxide
Hydrolase

B[c]C-1,2-diol-3,4-epoxide
(Bay-Region Diol Epoxide)

CYP450

DNA Adducts

B[c]C-trans-9,10-dihydrodiol

Epoxide
Hydrolase B[c]C-9,10-diol-11,12-epoxide

(Fjord-Region Diol Epoxide)
CYP450
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Click to download full resolution via product page

Figure 3: Metabolic activation pathways of Benzo[c]chrysene.

This guide provides a foundational understanding of the thermochemical properties of

Benzo[c]chrysene for the scientific community. Further experimental work is encouraged to

refine the estimated thermochemical values and to provide a more complete dataset for this

environmentally and biologically significant molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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